N-(4-Chlorophenyl)-N-(2-{2-[(E)-1-(4-ethoxyphenyl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide
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Overview
Description
N-(4-Chlorophenyl)-N-(2-{2-[(E)-1-(4-ethoxyphenyl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide: This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxyphenyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N-(2-{2-[(E)-1-(4-ethoxyphenyl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone.
Condensation with 4-chlorobenzoyl chloride: The hydrazone intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Introduction of the methanesulfonamide group: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Additionally, industrial processes may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-N-(2-{2-[(E)-1-(4-ethoxyphenyl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with amine or thiol groups.
Scientific Research Applications
N-(4-Chlorophenyl)-N-(2-{2-[(E)-1-(4-ethoxyphenyl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-N-(2-{2-[(E)-1-(4-ethoxyphenyl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interaction with cellular receptors: Modulating signal transduction pathways and cellular responses.
Induction of oxidative stress: Generating reactive oxygen species that can lead to cell damage and apoptosis.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-N-(2-{2-[(E)-1-(4-ethoxyphenyl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide can be compared with other similar compounds, such as:
N-(4-Chlorophenyl)-N-(2-{2-[(E)-1-(4-methoxyphenyl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(4-Bromophenyl)-N-(2-{2-[(E)-1-(4-ethoxyphenyl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
N-(4-Chlorophenyl)-N-(2-{2-[(E)-1-(4-ethoxyphenyl)ethylidene]hydrazino}-2-oxoethyl)benzenesulfonamide: Similar structure but with a benzenesulfonamide group instead of a methanesulfonamide group.
Properties
Molecular Formula |
C19H22ClN3O4S |
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Molecular Weight |
423.9 g/mol |
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C19H22ClN3O4S/c1-4-27-18-11-5-15(6-12-18)14(2)21-22-19(24)13-23(28(3,25)26)17-9-7-16(20)8-10-17/h5-12H,4,13H2,1-3H3,(H,22,24)/b21-14+ |
InChI Key |
VSUYQOAENDVRPT-KGENOOAVSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=N/NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C)/C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=NNC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C)C |
Origin of Product |
United States |
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